InChIKey for 3-(Pentan-3-ylsulfamoyl)benzoic acid
InChIKey for 3-(Pentan-3-ylsulfamoyl)benzoic acid
An In-Depth Technical Guide on the Structural Characterization, Synthesis, and Cheminformatic Profiling of 3-(Pentan-3-ylsulfamoyl)benzoic Acid.
Executive Summary
In modern drug discovery, the sulfamoylbenzoic acid scaffold is recognized as a highly privileged pharmacophore. Historically foundational to the development of loop diuretics (e.g., bumetanide and furosemide) and carbonic anhydrase inhibitors, this structural motif offers precise modulation of ion transport and metalloenzyme activity[1][2]. 3-(Pentan-3-ylsulfamoyl)benzoic acid represents a specific, lipophilic derivative within this class. The incorporation of the sterically bulky, highly aliphatic pentan-3-yl group onto the sulfonamide nitrogen significantly alters the molecule’s partition coefficient (LogP) and steric footprint, shifting its pharmacological profile from classical zinc-coordinating enzyme inhibition toward highly specific protein-protein interaction (PPI) or allosteric transporter modulation.
This whitepaper provides a comprehensive protocol for the cheminformatic identification, physicochemical profiling, and bench-scale synthesis of 3-(Pentan-3-ylsulfamoyl)benzoic acid, designed for application scientists and medicinal chemists.
Part 1: Cheminformatic Identity & InChIKey Generation
To ensure absolute database interoperability and structural unambiguousness across global chemical repositories, the IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, serve as the gold standard for molecular representation[3][4].
Structural Translation to Line Notation
The 2D structure of 3-(Pentan-3-ylsulfamoyl)benzoic acid is first translated into a Simplified Molecular-Input Line-Entry System (SMILES) string.
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SMILES: CCC(CC)NS(=O)(=O)c1cccc(C(=O)O)c1
While SMILES is highly readable, it is not inherently canonical across different software platforms. Therefore, the structure is processed through the IUPAC canonicalization algorithm to generate the Standard InChI string[5].
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Standard InChI: InChI=1S/C12H17NO4S/c1-3-9(4-2)13-18(16,17)11-7-5-6-10(8-11)12(14)15/h5-9,13H,3-4H2,1-2H3,(H,14,15)
Algorithmic Generation of the InChIKey
Because the InChI string is variable in length and can break URL structures in web databases, it is subjected to a cryptographic SHA-256 hash to produce the InChIKey , a fixed 27-character string[4].
The InChIKey is structurally divided into three blocks:
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Major Block (14 characters): Encodes the core molecular skeleton (connectivity).
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Minor Block (10 characters): Encodes stereochemistry, isotopic substitution, the standard IUPAC flag (S), and the InChI version (A).
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Protonation Flag (1 character): Indicates the protonation state (N for neutral).
Caption: Logical progression from 2D structure to InChIKey via canonicalization and hashing.
Part 2: Physicochemical Profiling
The physicochemical properties of 3-(Pentan-3-ylsulfamoyl)benzoic acid dictate its pharmacokinetic behavior, including absorption, distribution, and membrane permeability. The data below summarizes the computed molecular descriptors critical for Lipinski's Rule of Five compliance.
| Property | Value | Pharmacokinetic Rationale |
| Molecular Formula | C12H17NO4S | Standard elemental composition. |
| Molecular Weight | 271.33 g/mol | Well below the 500 Da threshold, ensuring optimal small-molecule drug-likeness. |
| Topological Polar Surface Area (TPSA) | 91.9 Ų | Favorable for intestinal absorption and cell membrane permeability, though CNS penetration is likely restricted (< 90 Ų preferred for blood-brain barrier). |
| LogP (Calculated) | ~2.8 | The pentan-3-yl group provides significant lipophilicity, balancing the highly polar carboxylic acid and sulfonamide moieties. |
| Hydrogen Bond Donors | 2 | Contributed by the -COOH and -NH- groups; facilitates target binding. |
| Hydrogen Bond Acceptors | 4 | Contributed by the -SO2- and -COOH oxygens. |
Part 3: Synthetic Methodology & Self-Validating Protocol
The synthesis of 3-(Pentan-3-ylsulfamoyl)benzoic acid relies on a nucleophilic acyl substitution reaction between 3-(chlorosulfonyl)benzoic acid and pentan-3-amine[6][7]. The protocol below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.
Experimental Causality and Reagent Selection
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Solvent: Anhydrous Dichloromethane (DCM) is utilized to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate into an unreactive sulfonic acid[6].
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Base: Triethylamine (TEA) or Pyridine is strictly required. As the amine attacks the electrophilic sulfur, Hydrogen Chloride (HCl) is generated. Without a base, the HCl would protonate the remaining pentan-3-amine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield[6].
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Temperature Control: The initial addition must be performed at 0°C. Sulfonylation is highly exothermic; thermal runaway can lead to the formation of undesired sulfonic anhydrides or degradation of the starting materials[7].
Step-by-Step Synthesis Workflow
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Reaction Setup: Flame-dry a 100 mL round-bottom flask under an inert Argon atmosphere. Dissolve 1.1 equivalents (eq) of pentan-3-amine in 20 mL of anhydrous DCM.
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Base Addition: Cool the stirring solution to 0°C using an ice-water bath. Slowly inject 1.5 eq of Triethylamine (TEA) into the flask.
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Electrophile Addition: Dissolve 1.0 eq of 3-(chlorosulfonyl)benzoic acid in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes via an addition funnel to strictly control the exothermic heat release.
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Nucleophilic Substitution: Remove the ice bath. Allow the reaction to warm to room temperature (20-25°C) and stir continuously for 6 to 12 hours.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. The disappearance of the sulfonyl chloride spot (visualized via UV at 254 nm) validates reaction completion.
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Aqueous Workup: Quench the reaction with 20 mL of 1N HCl to neutralize excess TEA and unreacted amine. Extract the organic layer, wash with saturated aqueous NaCl (brine), and dry over anhydrous Sodium Sulfate (Na2SO4).
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from an ethyl acetate/hexane gradient to yield the pure 3-(Pentan-3-ylsulfamoyl)benzoic acid.
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Final Validation: Confirm structural identity via 1H-NMR (monitoring the distinct multiplet of the pentan-3-yl methine proton) and High-Resolution Mass Spectrometry (HRMS)[8].
Caption: Self-validating experimental workflow for the synthesis of the target sulfonamide.
Part 4: Pharmacological Target Pathways
Derivatives of sulfamoylbenzoic acid are classically associated with two primary biological targets: Carbonic Anhydrases (CAs) and the Na-K-Cl cotransporter (NKCC2)[1][2].
Unsubstituted primary sulfonamides (-SO2NH2) are potent zinc-binding groups that insert directly into the active site of Carbonic Anhydrase, displacing a catalytic water molecule and halting the hydration of CO2[6]. However, because 3-(Pentan-3-ylsulfamoyl)benzoic acid is a secondary sulfonamide (N-substituted with a bulky pentan-3-yl group), it lacks the necessary geometry to coordinate the active-site zinc ion effectively.
Instead, this steric bulk shifts the molecule's pharmacological profile toward transporter modulation. Similar to the loop diuretic bumetanide (which features a butylamino substitution on a sulfamoylbenzoic acid core), lipophilic derivatives bind with high affinity to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the loop of Henle[2]. By blocking this transporter, the compound prevents the reabsorption of sodium, potassium, and chloride ions, thereby inducing profound diuresis and altering cellular volume regulation mechanisms[1][2].
Caption: Pharmacological mechanism of N-substituted sulfamoylbenzoic acids on NKCC2.
References
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Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 2015.[Link]
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International Union of Pure and Applied Chemistry (IUPAC). "International Chemical Identifier - Wikipedia." Wikipedia, 2024.[Link]
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Petzinger, E. "The loop diuretic bumetanide as a tool in physiology and pharmacology." Dtsch Tierarztl Wochenschr (PubMed), 1992.[Link]
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Rattanburi et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 2023.[Link]
Sources
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- 4. International Chemical Identifier - Wikipedia [en.wikipedia.org]
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